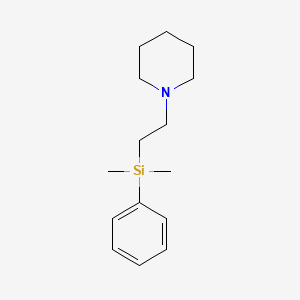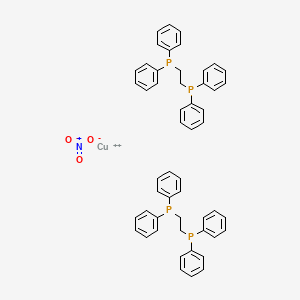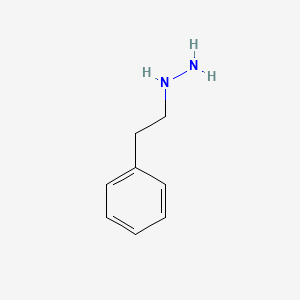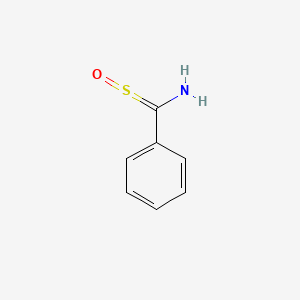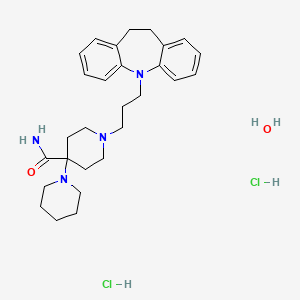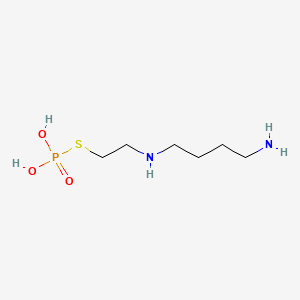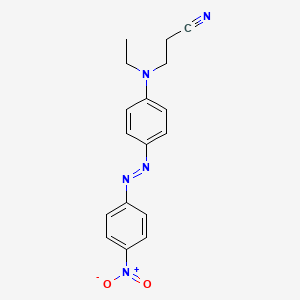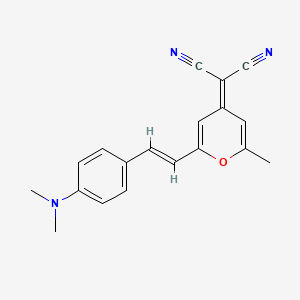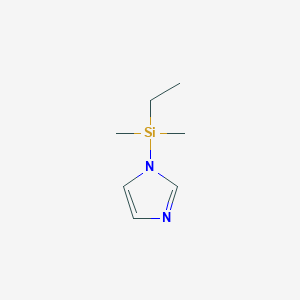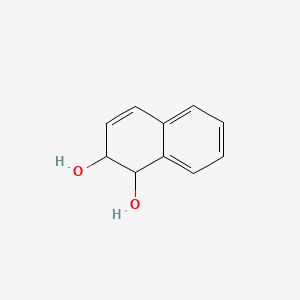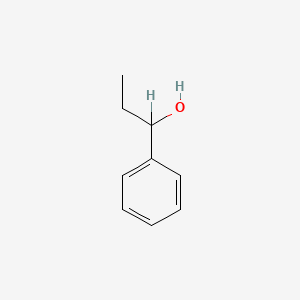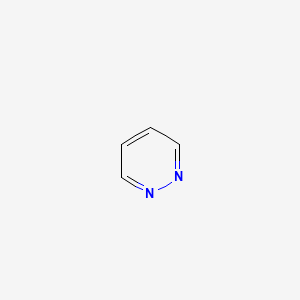![molecular formula C14H15NO3 B1198838 5-Hydroxymethyl-1-[2-(4-hydroxyphenyl)-ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1198838.png)
5-Hydroxymethyl-1-[2-(4-hydroxyphenyl)-ethyl]-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxymethyl-1-[2-(4-hydroxyphenyl)-ethyl]-1H-pyrrole-2-carbaldehyde is a natural product found in Zanthoxylum simulans, Jiangella gansuensis, and other organisms with data available.
Scientific Research Applications
Anti-Platelet Aggregation Activity
Research on the stem wood of Formosan Zanthoxylum simulans identified a pyrrole alkaloid, specifically 5-Hydroxymethyl-1-[2-(4-hydroxyphenyl)-ethyl]-1H-pyrrole-2-carbaldehyde, showing anti-platelet aggregation activity in vitro (Yang et al., 2002).
Inhibitory Activity on Melanogenesis
A study on watermelon seeds isolated new compounds including 1-[2-(5-hydroxymethyl-1H-pyrrole-2-carbaldehyde-1-yl)ethyl]-1H-pyrazole. This compound exhibited modest inhibitory activity on melanogenesis without cytotoxicity (Kikuchi et al., 2015).
Antitumor Properties
In a study on the stout camphor mushroom Taiwanofungus camphoratus, a novel compound related to 5-Hydroxymethyl-1-[2-(4-hydroxyphenyl)-ethyl]-1H-pyrrole-2-carbaldehyde was isolated, demonstrating inhibition of tumor cell proliferation in vitro (Jia et al., 2015).
Chemical Synthesis and Applications
In chemical synthesis, 5-Hydroxymethyl-1-[2-(4-hydroxyphenyl)-ethyl]-1H-pyrrole-2-carbaldehyde plays a role in the formation of complex molecular structures, such as in the base-catalyzed reactions leading to pyrroles and pyridines, which are critical in the development of pharmaceuticals and other organic compounds (Clarke et al., 1985).
Conversion of Carbohydrates into Pyrrole-2-carbaldehydes
A conversion method of carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes (pyrralines) was developed, showing potential in drug, food flavor, and functional material production (Adhikary et al., 2015).
properties
Product Name |
5-Hydroxymethyl-1-[2-(4-hydroxyphenyl)-ethyl]-1H-pyrrole-2-carbaldehyde |
|---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
5-(hydroxymethyl)-1-[2-(4-hydroxyphenyl)ethyl]pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C14H15NO3/c16-9-12-3-4-13(10-17)15(12)8-7-11-1-5-14(18)6-2-11/h1-6,9,17-18H,7-8,10H2 |
InChI Key |
KPSZYAMCIRWUTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCN2C(=CC=C2C=O)CO)O |
synonyms |
5-hydroxymethyl-1-(2-(4-hydroxyphenyl)-ethyl)-1H-pyrrole-2-carbaldehyde pyrrolezanthine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3-nitroanilino)-sulfanylidenemethyl]benzamide](/img/structure/B1198755.png)
![N-(3-pyridinyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-carboxamide](/img/structure/B1198756.png)
